molecular formula C19H23NO6 B402687 Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B402687
M. Wt: 361.4g/mol
InChI Key: QNQPKIRDJPKNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate involves several steps. One common synthetic route includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with butyl chloroformate to introduce the butoxycarbonylmethyl group . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4g/mol

IUPAC Name

butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H23NO6/c1-3-5-9-25-16(21)12-20-17(22)14-8-7-13(11-15(14)18(20)23)19(24)26-10-6-4-2/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI Key

QNQPKIRDJPKNOT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCCCC

Origin of Product

United States

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